![molecular formula C20H16O3 B14354031 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid CAS No. 94465-22-2](/img/structure/B14354031.png)
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, where a naphthalene derivative is acylated with a benzoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, dyes, and polymers.
作用機序
The mechanism of action of 2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to participate in various chemical interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets, potentially affecting cellular pathways and processes.
類似化合物との比較
Similar Compounds
2-Methylbenzoic acid: A simpler analog with a single methyl group on the benzoic acid core.
Naphthalene-1-carboxylic acid: A compound with a naphthalene moiety attached to a carboxylic acid group.
3-Methylnaphthalene: A naphthalene derivative with a methyl group substitution.
Uniqueness
2-Methyl-6-[(3-methylnaphthalen-1-yl)carbonyl]benzoic acid is unique due to its combination of a benzoic acid core with a naphthalene moiety, providing distinct structural and chemical properties. This uniqueness can lead to specific interactions and applications that are not observed with simpler analogs.
特性
CAS番号 |
94465-22-2 |
|---|---|
分子式 |
C20H16O3 |
分子量 |
304.3 g/mol |
IUPAC名 |
2-methyl-6-(3-methylnaphthalene-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H16O3/c1-12-10-14-7-3-4-8-15(14)17(11-12)19(21)16-9-5-6-13(2)18(16)20(22)23/h3-11H,1-2H3,(H,22,23) |
InChIキー |
UCECPWGNUUZZNY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC(=CC3=CC=CC=C32)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



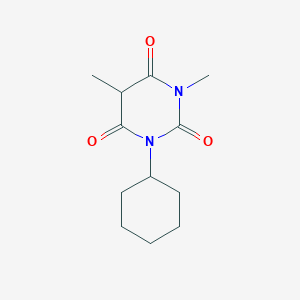
![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![Benzoic acid, 2-[(3-amino-2-pyridinyl)amino]-](/img/structure/B14353974.png)
![[[Amino-(3-chlorophenyl)methylidene]amino] 3-chloropropanoate](/img/structure/B14353975.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
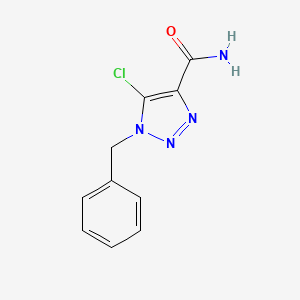
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
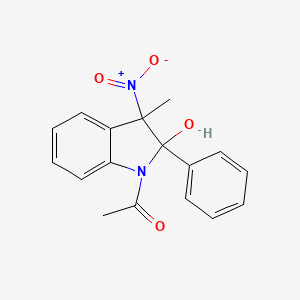
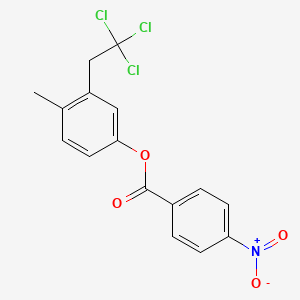
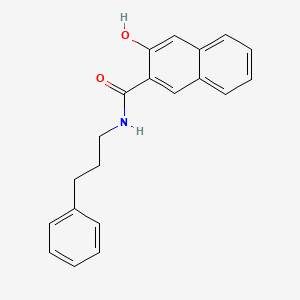
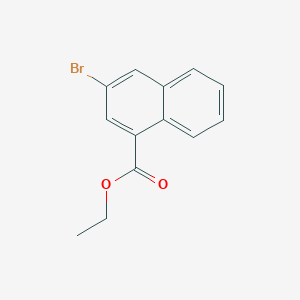
![4-[4-(Difluoromethoxy)phenyl]-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B14354036.png)
